4-CHLORO-3-ETHYLPHENYLBORONIC ACID
Description
Properties
IUPAC Name |
(4-chloro-3-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZOBHIZWUBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681867 | |
| Record name | (4-Chloro-3-ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-94-3 | |
| Record name | (4-Chloro-3-ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 4 Chloro 3 Ethylphenylboronic Acid
Established Synthetic Pathways to Arylboronic Acid Scaffolds
The construction of arylboronic acids is a cornerstone of modern synthetic chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov Several general methods have been refined over the years to afford these versatile reagents.
Miyaura Borylation Protocol Adaptations for 4-CHLORO-3-ETHYLPHENYLBORONIC ACID Precursors
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct synthesis of boronic esters from aryl halides or triflates with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org This method is renowned for its mild reaction conditions and broad functional group tolerance. organic-chemistry.org
For the synthesis of this compound, a suitable precursor would be a dihalogenated benzene (B151609) derivative such as 1-bromo-4-chloro-2-ethylbenzene (B2907294) or 1,4-dichloro-2-ethylbenzene (B1616755). The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions would allow for selective borylation at the bromine-bearing position.
A typical Miyaura borylation protocol involves a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium source like Pd(dba)₂ with a phosphine (B1218219) ligand (e.g., PCy₃, XPhos), a base (commonly potassium acetate, KOAc), and a solvent like dioxane or DMSO, with heating. nih.govresearchgate.net The use of a weak base like KOAc is crucial to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide. organic-chemistry.org
| Catalyst System | Base | Solvent | Temperature (°C) | Potential Precursor | Expected Product |
| PdCl₂(dppf) | KOAc | DMSO | 80 | 1-bromo-4-chloro-2-ethylbenzene | 2-(4-chloro-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 1,4-dichloro-2-ethylbenzene | 2-(4-chloro-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
This table presents plausible reaction conditions adapted from general Miyaura borylation protocols for the synthesis of the target compound's pinacol (B44631) ester derivative.
Following the borylation, the resulting pinacol boronate ester can be hydrolyzed to the desired this compound, typically under acidic or basic conditions.
Organometallic Reagent-Based Syntheses of Arylboronic Acids (e.g., Grignard, Organolithium Approaches)
The reaction of organometallic reagents, such as Grignard or organolithium species, with borate (B1201080) esters is a classic and widely used method for preparing arylboronic acids. chemicalbook.com
Grignard Reagent Approach: This method involves the formation of a Grignard reagent from an aryl halide, which is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the arylboronic acid.
For this compound, the synthesis could commence from 1,4-dichloro-2-ethylbenzene. The formation of the Grignard reagent from dichlorobenzenes can be challenging but has been reported to proceed with reasonable selectivity. google.com The reaction would be initiated by reacting magnesium metal with 1,4-dichloro-2-ethylbenzene in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, 4-chloro-3-ethylphenylmagnesium chloride, is then treated with a borate ester at low temperature (e.g., -78 °C) followed by hydrolysis.
| Step | Reagents | Solvent | Temperature (°C) | Intermediate/Product |
| 1. Grignard Formation | 1,4-dichloro-2-ethylbenzene, Mg | THF | Reflux | 4-chloro-3-ethylphenylmagnesium chloride |
| 2. Borylation | Triisopropyl borate | THF | -78 to RT | (4-chloro-3-ethylphenyl)diisopropoxyborane |
| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | - | RT | This compound |
This table outlines a potential Grignard-based synthesis of the target compound.
Organolithium Approach: Similar to the Grignard method, an organolithium reagent can be generated from an aryl halide via lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. google.com The resulting aryllithium species is then quenched with a borate ester. This method is particularly useful for aryl iodides and bromides. Starting from 1-chloro-2-ethyl-4-iodobenzene, treatment with n-butyllithium would selectively form the aryllithium at the more reactive iodine-bearing position, which could then be converted to the desired boronic acid.
Halogen-Boron Exchange Reactions
Halogen-boron exchange reactions offer another potential route to arylboronic acids. These reactions typically involve the treatment of an aryl halide with a boron-containing reagent, sometimes in the presence of a catalyst. For instance, boron trihalides like BCl₃ can react with aryl groups, leading to the formation of dichloroboryl species which can then be hydrolyzed. nsf.govnih.gov This method's applicability would depend on the specific reactivity of the substituted benzene ring towards the boron reagent.
Regioselectivity and Chemoselectivity Considerations in the Synthesis of Arylboronic Acids
The synthesis of a specifically substituted arylboronic acid like this compound requires careful consideration of regioselectivity and chemoselectivity.
Regioselectivity: In the case of a starting material like 1,4-dichloro-2-ethylbenzene for a Grignard or organolithium synthesis, the regioselectivity of the metal-halogen exchange is critical. The electronic and steric effects of the ethyl and chloro substituents will influence which chlorine atom is more readily converted into the organometallic species. In iridium-catalyzed C-H borylation, the directing effects of the substituents are paramount in determining the position of the newly installed boryl group. rsc.orgresearchgate.net For 1-chloro-2-ethylbenzene, borylation would likely occur at positions with less steric hindrance and influenced by the electronic directing effects of the chloro (ortho, para-directing) and ethyl (ortho, para-directing) groups.
Chemoselectivity: When using a dihalogenated precursor like 1-bromo-4-chloro-2-ethylbenzene in a Miyaura borylation, the inherent difference in reactivity between the C-Br and C-Cl bonds towards palladium insertion allows for the chemoselective formation of the C-B bond at the position of the more reactive halogen (bromine). nih.gov Similarly, in organometallic approaches, the choice of reagents and reaction conditions can be tuned to favor the reaction at one halogen over another. The control of boronic acid solution speciation can also be a strategy for achieving chemoselective synthesis of boronic esters. nih.govcore.ac.uk
Sustainable and Green Chemistry Approaches in the Preparation of Arylboronic Acids
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. For the preparation of arylboronic acids, several "green" approaches have been explored.
One notable advancement is the use of water as a solvent for Miyaura borylation reactions, often employing micellar catalysis to facilitate the reaction between the organic substrates and the water-soluble catalyst. nih.gov This avoids the use of volatile and often toxic organic solvents.
Furthermore, the development of highly efficient catalysts allows for lower catalyst loadings, reducing the amount of precious metal required. The use of more atom-economical boron sources, such as tetrahydroxydiboron (B82485) [B₂(OH)₄], also contributes to the greening of these synthetic routes. nih.gov Phenylboronic acid itself has been investigated as an eco-friendly catalyst for certain organic transformations. researchgate.net These principles can be applied to the synthesis of this compound to minimize its environmental impact.
Reactivity Profiles and Mechanistic Investigations of 4 Chloro 3 Ethylphenylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-CHLORO-3-ETHYLPHENYLBORONIC ACID
Palladium catalysts are paramount in facilitating the coupling of this compound with various organic halides and triflates. These reactions are prized for their functional group tolerance and efficiency in constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Suzuki-Miyaura Coupling: Scope and Limitations with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound, such as this compound, with an organohalide. wikipedia.org This reaction is instrumental in synthesizing a wide array of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org
The scope of the Suzuki-Miyaura reaction is broad, accommodating a variety of functional groups. However, there are limitations. The commercial availability of diverse boronic acid substrates can be a constraint, and the synthesis of more complex boronic acids can be challenging. libretexts.org While many aryl and vinyl boronic acids are reactive, some alkyl and heteroaryl substrates show diminished reactivity. libretexts.orgresearchgate.net Specifically, aryl chlorides can be less reactive coupling partners compared to bromides and iodides, often requiring more specialized catalytic systems to achieve good yields. libretexts.orgresearchgate.net Electron-deficient arylboronic acids can also be prone to a side reaction called protodeboronation. nih.gov
Despite these challenges, the development of new ligands and reaction conditions continues to expand the utility of the Suzuki-Miyaura coupling. For instance, the use of potassium organotrifluoroborates, which are more resistant to protodeboronation, has emerged as a valuable alternative to boronic acids. nih.gov These air- and moisture-stable crystalline solids can be stored for extended periods without degradation. nih.gov
Mechanistic Elucidation of Catalytic Cycles: Oxidative Addition, Transmetalation, Reductive Elimination
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netchemrxiv.orgnih.gov
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex. researchgate.netchemrxiv.org This step, which is often the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, forming a palladium(II) intermediate. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org Kinetic studies have suggested that for aryl bromides, the oxidative addition occurs to a monoligated palladium complex, Pd(PPh₃), under catalytic conditions. researchgate.netchemrxiv.org
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.org The exact mechanism of transmetalation has been a subject of intense study, with evidence pointing towards the formation of intermediates with Pd-O-B linkages. researchgate.netnih.gov The base plays a crucial role in converting the arylpalladium halide to a more reactive arylpalladium hydroxide (B78521) species. nih.govresearchgate.net
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the desired biaryl product. researchgate.netchemrxiv.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
Influence of Ligand Design on Catalytic Efficiency and Selectivity
The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, significantly impacting both catalytic efficiency and selectivity. Electron-rich and sterically bulky ligands are generally preferred. libretexts.org Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step by increasing orbital overlap on the metal center. libretexts.org
Phosphine (B1218219) ligands have been traditionally used, with their bulkiness and electron-donating properties being key to their effectiveness. wikipedia.org For instance, sterically hindered electron-rich phosphine ligands have been instrumental in enabling the coupling of less reactive alkylboronic acids. researchgate.net More recently, N-heterocyclic carbenes (NHCs) have gained prominence as ligands due to their strong electron-donating ability and stability, often outperforming phosphine ligands. wikipedia.org The development of specialized ligands, such as Buchwald's S-Phos, has significantly improved the cross-coupling of alkylboronic acids with aryl and heteroaryl bromides. researchgate.net
The ligand also plays a role in the transmetalation step. Studies have shown that phosphine dissociation from the palladium complex is a kinetic requirement for transmetalation to proceed efficiently. nih.govnih.gov
Optimization of Reaction Conditions: Solvent Systems, Bases, and Temperature Profiles
Optimizing reaction conditions is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. The choice of solvent, base, and temperature can have a profound effect on the reaction outcome. researchgate.netrsc.org
Solvent Systems: A variety of solvents can be employed, often in aqueous mixtures. For example, toluene (B28343) and mixtures of dimethylformamide (DMF) and water have been used successfully. nih.gov The solvent can influence the solubility of the reactants and the stability of the catalytic species.
Bases: The base is a critical component, with its primary role being the activation of the boronic acid. nih.gov Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium tert-butoxide (KOtBu). nih.govrsc.org The strength and nature of the base can significantly impact the reaction rate and yield. In some cases, stronger bases have been found to be less efficient. researchgate.net
Temperature Profiles: The reaction temperature is another important parameter. While many Suzuki-Miyaura reactions are run at elevated temperatures, such as 80-100 °C, optimization can sometimes lead to milder conditions. nih.govresearchgate.net Microwave irradiation has also been utilized to accelerate the reaction, often allowing for shorter reaction times. researchgate.net
The following table summarizes the optimization of reaction conditions for a model Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid, highlighting the impact of different catalysts, solvents, and bases.
| Catalyst | Solvent | Base | Conversion (%) |
| 2a | Toluene | KOtBu | 91 |
| 2a | Toluene | K₂CO₃ | 43 |
| 2a | DMF/H₂O | KOtBu | 78 |
| 2a | DMF/H₂O | K₂CO₃ | 61 |
| 3a | Toluene | KOtBu | 99 |
| 3a | Toluene | K₂CO₃ | 52 |
| 3a | DMF/H₂O | KOtBu | 85 |
| 3a | DMF/H₂O | K₂CO₃ | 73 |
| Data derived from a study on Suzuki coupling reactions. nih.gov Conversion was determined by GC analysis after 3 hours at 80 °C. |
Other Palladium-Mediated Coupling Processes
While the Suzuki-Miyaura reaction is the most prominent, this compound can participate in other palladium-catalyzed coupling reactions. These reactions often involve different coupling partners or reaction mechanisms. For instance, palladium-catalyzed cross-coupling reactions have been developed to form esters and amides from arylboronic acids by reacting them with chloroformates or carbamoyl (B1232498) chlorides, respectively. researchgate.net Additionally, palladium can catalyze the coupling of arylboronic acids with alkylidenecyclopropanes to produce 1,1-disubstituted alkenes. csic.es
Copper-Catalyzed Reactions Involving Arylboronic Acids
In addition to palladium, copper has emerged as a viable catalyst for reactions involving arylboronic acids. Copper catalysis is particularly relevant for C-C and C-heteroatom bond formation. nih.gov A notable reaction is the copper-catalyzed homocoupling of boronic acids, which yields symmetrical biaryl compounds. nih.gov
The mechanism of copper-catalyzed homocoupling involves the transmetalation of the aryl group from the boronic acid to the copper center. This process is enabled by a coordinating base. nih.gov Understanding the mechanism of this homocoupling is crucial for developing selective copper-catalyzed cross-coupling reactions, where the formation of the homocoupling product is an undesired side reaction. nih.gov
Chan-Lam Type Couplings and Variations
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an arylboronic acid and an amine or an alcohol to yield secondary aryl amines or aryl ethers, respectively. wikipedia.org This reaction is advantageous as it can often be performed at room temperature and is open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism for the Chan-Lam amination involves several key steps. st-andrews.ac.uk It begins with the reaction of a copper(II) precatalyst with the amine nucleophile. st-andrews.ac.uk This is followed by transmetalation with the arylboronic acid to form a copper(II)-aryl complex. st-andrews.ac.uk Disproportionation of this complex with another equivalent of the copper(II) species generates a key copper(III)-aryl-amide intermediate. wikipedia.orgst-andrews.ac.uk Reductive elimination from this Cu(III) species forges the desired C-N bond and releases a Cu(I) species. wikipedia.orgst-andrews.ac.uk The catalytic cycle is completed by the oxidation of Cu(I) back to Cu(II) by an oxidant, which is often atmospheric oxygen. organic-chemistry.orgst-andrews.ac.uk
Spectroscopic, crystallographic, and computational studies have provided a more detailed understanding of the Chan-Lam amination, including the identification of key intermediates and inhibitory off-cycle processes. organic-chemistry.org For instance, the reactivity of the organoboron species and the amine can be influenced by various factors. organic-chemistry.org The presence of certain byproducts can also inhibit the reaction. organic-chemistry.org To overcome some of the limitations of the Chan-Lam amination, such as issues with certain amine and organoboron substrates, variations of the reaction have been developed. organic-chemistry.orgacs.org For example, the addition of boric acid has been shown to improve reaction efficiency by sequestering inhibitory species and promoting the oxidation of Cu(I). organic-chemistry.org
The scope of the Chan-Lam coupling is broad, accommodating a variety of arylboronic acids with both electron-donating and electron-withdrawing substituents. st-andrews.ac.uknih.gov This suggests that this compound would be a suitable substrate for this transformation, allowing for the synthesis of a range of N-(4-chloro-3-ethylphenyl) amines and O-(4-chloro-3-ethylphenyl) ethers. The electronic nature of the substituents on the arylboronic acid can influence the reaction yields. nih.gov
Table 1: Key Steps in the Chan-Lam Coupling Mechanism
| Step | Description |
| 1. Amine Coordination | The amine nucleophile coordinates to the Cu(II) center. |
| 2. Transmetalation | The aryl group from the boronic acid is transferred to the copper center. |
| 3. Disproportionation | A second Cu(II) species facilitates the formation of a Cu(III) intermediate. |
| 4. Reductive Elimination | The C-N bond is formed, and the product is released. |
| 5. Catalyst Regeneration | Cu(I) is re-oxidized to Cu(II). |
Ipso-Substitution Reactions (e.g., ipso-iodination)
Ipso-substitution refers to a reaction in which an incoming electrophile displaces a substituent, in this case, the boronic acid group, at the same position on the aromatic ring. This provides a powerful method for the regioselective introduction of various functional groups. nih.gov
A notable example is ipso-iodination, where the boronic acid moiety is replaced by an iodine atom. This transformation can be achieved using various iodinating agents. One mild and efficient method involves the use of N-iodosuccinimide (NIS). nih.gov This approach is compatible with a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. nih.gov Another effective system for ipso-iodination employs a mixture of sodium iodide and chloramine-T. nih.gov This method has been successfully applied to aryltrifluoroborates, which are derivatives of arylboronic acids. nih.gov More recently, a transition-metal-free method for the ipso-halogenation of arylboronic acids in water has been developed using N-chlorosuccinimide (NCS) in the presence of sodium halides. nih.gov This eco-friendly approach works well for a variety of substituted arylboronic acids. nih.gov The proposed mechanism for this reaction may involve the direct migration of the aryl group from the boron to the halogen. nih.gov
The electronic properties of the substituents on the arylboronic acid can influence the outcome of ipso-substitution reactions. nih.gov For this compound, the presence of the electron-withdrawing chloro group and the electron-donating ethyl group would likely have a combined effect on the reactivity of the C-B bond towards electrophilic cleavage.
Table 2: Reagents for Ipso-Iodination of Arylboronic Acids
| Reagent System | Key Features |
| N-Iodosuccinimide (NIS) | Mild conditions, broad functional group tolerance. nih.gov |
| Sodium Iodide / Chloramine-T | Effective for aryltrifluoroborates. nih.gov |
| N-Chlorosuccinimide (NCS) / Sodium Iodide | Transition-metal-free, performed in water. nih.gov |
| N-Iodomorpholinium Iodide (NIMI) | Mild and efficient, can be promoted by catalytic copper iodide. rsc.org |
Lewis Acid Catalysis and Other Non-Metal Catalyzed Transformations of Arylboronic Acids
Lewis acid catalysis involves the use of a Lewis acid, an electron-pair acceptor, to activate a substrate and facilitate a chemical reaction. wikipedia.orgyoutube.com Arylboronic acids themselves can act as organoboron acid catalysts, particularly in dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov The catalytic activity stems from the Lewis acidic nature of the trivalent boron atom. nih.gov
In some transformations, external Lewis acids are employed to catalyze reactions involving arylboronic acids. For instance, a Lewis acid-catalyzed Minisci reaction between arylboronic acids and heterocycles has been developed. clockss.org This radical-coupling reaction demonstrates that Lewis acids can be effective catalysts even in aqueous solvent mixtures. clockss.org The Lewis acid is thought to promote regioselectivity by sterically blocking certain positions on the heterocycle. clockss.org
Furthermore, arylboronic acids can participate in reactions catalyzed by Brønsted acids. For example, the decarbonylation of isocyanates can be catalyzed by Lewis acidic boranes, where a borane-water adduct can act as a Brønsted acid. nih.gov
The formation of covalent organic frameworks (COFs) from polyfunctional boronic acids can also be catalyzed by Lewis acids like BF₃·OEt₂. rsc.org Mechanistic studies suggest that the Lewis acid plays a crucial role in the rate of boronate ester formation. rsc.org
The reactivity of this compound in Lewis acid-catalyzed reactions would be influenced by the interaction of the Lewis acid with the boronic acid moiety and potentially with the chloro substituent.
Stereochemical Implications in Reactions of Arylboronic Acids
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. masterorganicchemistry.com In reactions involving arylboronic acids, stereochemical outcomes can be influenced by various factors, including the reaction mechanism, the structure of the starting materials, and the use of chiral catalysts. masterorganicchemistry.com
For example, in the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters, the stereoselectivity of the reaction can be controlled by the substrate. acs.org The presence of oxygen substituents at the γ- and δ-positions of the enoate can lead to highly diastereoselective additions. acs.org Similarly, enantioselective arylation of β,γ-butenolides with arylboronic acids can be achieved using a chiral rhodium catalyst, leading to the formation of stereochemically complex γ-butyrolactones. nih.gov The electronic nature of the arylboronic acid can impact the enantioselectivity, with electron-rich arylboronic acids sometimes requiring modified conditions to achieve high levels of stereocontrol. nih.gov
Copper-catalyzed stereoselective conjugate addition of arylboronic acids to alkynoates has also been reported, yielding trisubstituted cinnamates with high stereoselectivity. rsc.org The mechanism is proposed to involve the formation of a reactive arylcopper species. rsc.org
While specific studies on the stereochemical implications of reactions involving this compound are not detailed in the provided context, the general principles of stereoselective reactions of arylboronic acids would apply. The steric and electronic properties of the 4-chloro and 3-ethyl substituents could play a role in influencing the stereochemical course of such reactions.
Advanced Applications of 4 Chloro 3 Ethylphenylboronic Acid in Chemical Research
Role as a Key Building Block in Complex Molecular Architectures
As a substituted arylboronic acid, 4-chloro-3-ethylphenylboronic acid is primarily valued for its utility in forming new carbon-carbon bonds. This capability is most prominently harnessed through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. youtube.comlibretexts.org The boronic acid functional group serves as a versatile handle, allowing the 4-chloro-3-ethylphenyl moiety to be precisely introduced into a wide array of molecular scaffolds.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition : A palladium(0) catalyst reacts with an organic halide.
Transmetalation : The organoborane (in this case, this compound) transfers its organic group to the palladium center.
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making reagents like this compound indispensable in multi-step syntheses. clearsynth.comnih.gov
Synthesis of Pharmacologically Relevant Compounds and Agrochemicals
Substituted phenylboronic acids are fundamental building blocks in medicinal chemistry and agrochemical research. core.ac.ukchemicalbook.com They are used to synthesize complex molecules that can interact with biological targets. For instance, arylboronic acids have been instrumental in developing inhibitors for enzymes like the AmpC β-lactamase, which is responsible for antibiotic resistance. core.ac.uk Research has shown that by starting with a lead compound like 3-aminophenylboronic acid, derivatives can be synthesized to achieve significantly improved binding affinity and inhibitory activity. core.ac.uk
While specific examples in peer-reviewed literature detailing the use of this compound are not prominent, its structural motifs are relevant. The chloro and ethyl groups can modulate properties such as lipophilicity, metabolic stability, and binding interactions of a potential drug candidate.
In the field of agrochemicals, closely related compounds have proven essential. For example, 4-chloro-2-fluoro-3-methoxyphenylboronic acid serves as a key intermediate in the synthesis of Arylex™, a potent herbicide used for controlling dicot weeds. chemicalbook.com This highlights the role of halogenated phenylboronic acids in creating sophisticated molecules for crop protection. The use of this compound is anticipated in the design of new agrochemicals where its specific substitution pattern can confer desired activity and selectivity.
| Application Area | Example Boronic Acid Precursor | Resulting Compound Class/Product | Significance |
| Pharmaceuticals | 3-Aminophenylboronic acid | AmpC β-lactamase inhibitors | Combating antibiotic resistance core.ac.uk |
| Agrochemicals | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Arylex™ (Herbicide) | Potent and selective weed control chemicalbook.com |
Construction of Advanced Organic Materials
The synthesis of new organic semiconductors is a driving force behind the expansion of organic electronics, which are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netlbl.gov Phenylboronic acids are crucial reagents in this field, enabling the construction of extended π-conjugated systems through cross-coupling reactions. sigmaaldrich.com These materials form the active layers in organic electronic devices, and their performance is highly dependent on their molecular structure. researchgate.netsigmaaldrich.com
The incorporation of substituted phenyl rings, such as the 4-chloro-3-ethylphenyl group, allows for the fine-tuning of the electronic and physical properties of these materials. The chlorine atom, being electron-withdrawing, can influence the energy levels of the molecular orbitals (HOMO/LUMO), while the ethyl group can affect solubility and film morphology. These modifications are critical for optimizing charge carrier mobility and device efficiency. sigmaaldrich.com Oligothiophenes and other polycyclic aromatic hydrocarbons are often functionalized using boronic acids to create materials with tailored properties for advanced electronic applications. sigmaaldrich.com
Development of Specialized Reagents and Ligands
This compound not only acts as a building block for final products but also serves as a precursor for creating more specialized chemical tools. The boronic acid moiety can be transformed into other functional groups or used to assemble complex ligands for catalysis. For example, boronic acids are used to synthesize ligands for transition metal catalysts, where the electronic and steric properties of the ligand are critical for the catalyst's activity and selectivity.
Furthermore, boronic acids can be incorporated into molecules designed for specific chemical transformations. The synthesis of boronic-imine structured compounds has been explored for their anticancer and antimicrobial properties, demonstrating the versatility of the boronic acid group in generating novel functionalities. nih.gov
Applications in Bioconjugation Chemistry and Biosensor Development
Boronic acids have a unique and highly valuable ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property is the foundation of their use in bioconjugation and biosensor technology, as many biologically important molecules, including sugars, glycoproteins, and ribonucleic acids (RNA), contain cis-diol functionalities. researchgate.net
This interaction allows for the specific recognition and detection of these biomolecules. For instance, a biosensor can be designed where a boronic acid-functionalized probe binds to a target glycoprotein. This binding event can be translated into a measurable signal, such as a change in fluorescence or an electrochemical response. A closely related compound, 4-chloro-3-fluorophenylboronic acid, has been noted for its use in bioconjugation processes, potentially to improve the delivery of therapeutic agents. researchgate.net As a member of this chemical family, this compound possesses the same inherent diol-binding capability, making it a candidate for the development of novel biosensors and bioconjugation reagents.
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The reversible nature of the boronic acid-diol interaction makes it an excellent tool for constructing dynamic supramolecular assemblies.
Computational and Theoretical Chemical Studies on 4 Chloro 3 Ethylphenylboronic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and energetics of molecules like 4-chloro-3-ethylphenylboronic acid. These methods can predict a variety of molecular properties with a high degree of accuracy.
DFT calculations would be employed to determine the optimized molecular geometry of this compound in its ground state. This involves finding the lowest energy arrangement of its atoms. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
Furthermore, these calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites of electrophilic and nucleophilic attack. Other properties that can be computed include dipole moment, polarizability, and various thermodynamic parameters such as enthalpy and Gibbs free energy of formation.
Table 1: Hypothetical DFT-Calculated Electronic and Energetic Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Total Energy | -950.7 Hartree |
| Gibbs Free Energy of Formation | -950.5 Hartree |
Mechanistic Pathway Simulations and Transition State Characterization
Computational chemistry provides powerful tools to simulate chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound, this would be particularly relevant for understanding its participation in reactions such as the Suzuki-Miyaura cross-coupling, a common application for boronic acids.
Mechanistic pathway simulations would involve mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
By characterizing the geometry and energy of the transition state, chemists can gain a detailed understanding of the reaction mechanism. For instance, in a Suzuki-Miyaura coupling, calculations could clarify the precise nature of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. These simulations can also help to explain the role of solvents and other additives in the reaction.
Table 2: Hypothetical Transition State Properties for a Reaction Involving this compound
| Parameter | Hypothetical Value |
| Activation Energy | 15.2 kcal/mol |
| Key Bond Distance (e.g., C-Pd) | 2.1 Å |
| Imaginary Frequency | -350 cm⁻¹ |
In Silico Modeling of Molecular Interactions (e.g., protein-ligand interactions)
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. This is particularly relevant in the context of drug discovery and design.
Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a target protein. These simulations generate a binding score, which estimates the binding affinity. The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the protein-ligand complex.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction. MD simulations track the movements of atoms over time, allowing for an assessment of the stability of the predicted binding pose and a more refined calculation of the binding free energy. These simulations can reveal how the protein and ligand adapt to each other upon binding.
Table 3: Hypothetical In Silico Interaction Data for this compound with a Target Protein
| Parameter | Hypothetical Value/Description |
| Binding Affinity (Docking Score) | -7.8 kcal/mol |
| Key Interacting Residues | Tyr123, Phe256, Arg301 |
| Types of Interactions | Hydrogen bond with Tyr123, Pi-stacking with Phe256 |
| RMSD during MD Simulation | 1.5 Å |
Analytical and Spectroscopic Characterization Methodologies for 4 Chloro 3 Ethylphenylboronic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-chloro-3-ethylphenylboronic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide direct evidence for the arrangement of protons. For this compound, the aromatic region would typically display three distinct signals corresponding to the protons on the phenyl ring. The ethyl group would be characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. The protons of the boronic acid [-B(OH)₂] group often appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the six carbons of the phenyl ring (with the carbon attached to the boron atom often showing a broader signal), and no signal for the boron atom itself in a standard ¹³C experiment. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the electronegative chlorine atom would be shifted downfield.
While specific, experimentally-derived NMR data for this compound is not widely published, expected chemical shifts can be estimated based on data from analogous compounds such as 4-chlorophenylboronic acid and 4-ethylphenylboronic acid. sigmaaldrich.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous compounds and may differ from experimental results.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~1.2 (triplet) | ~15 |
| -CH₂CH₃ | ~2.7 (quartet) | ~25 |
| Aromatic C-H | 7.3 - 7.9 (multiplets) | 127 - 138 |
| Aromatic C-B | - | ~130 (broad) |
| Aromatic C-Cl | - | ~139 |
| Aromatic C-Ethyl | - | ~145 |
| -B(OH)₂ | ~8.2 (broad singlet) | - |
Mass Spectrometry Techniques for Molecular Identification and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) would be suitable. In ESI-MS, the molecular ion peak is a key piece of information. Given the molecular weight of 184.43 g/mol , one would expect to observe a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 185.4, or a deprotonated molecule [M-H]⁻ at m/z 183.4 in negative ion mode. uni-saarland.de The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak at [M+2]⁺ having approximately one-third the intensity of the main peak, due to the natural abundance of the ³⁷Cl isotope.
More energetic ionization methods, such as Electron Ionization (EI), can cause fragmentation of the molecule. uni-saarland.de Analysis of these fragment ions can provide further structural information. For instance, loss of the ethyl group or the boronic acid moiety would result in predictable fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the boronic acid to a more volatile boronate ester to facilitate its passage through the GC column. scielo.br
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted Mass-to-Charge Ratio (m/z) | Technique | Notes |
| [M]⁺ | 184.4 | EI | Molecular ion peak. |
| [M+2]⁺ | 186.4 | EI | Isotope peak due to ³⁷Cl. |
| [M+H]⁺ | 185.4 | ESI (Positive Mode) | Protonated molecule. |
| [M-H]⁻ | 183.4 | ESI (Negative Mode) | Deprotonated molecule. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, the solid-state behavior of phenylboronic acids is well-documented. clearsynth.com Phenylboronic acids commonly form dimeric structures in the solid state through intermolecular hydrogen bonds between their B(OH)₂ groups. achmem.comsielc.com These dimers can then further assemble into more complex one-, two-, or three-dimensional networks. chemicalbook.com
Table 3: General Crystallographic Parameters for Phenylboronic Acids (Note: This table represents typical data for this class of compounds, not specific data for this compound.)
| Parameter | Typical Value / System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the symmetry elements within the crystal. |
| Key Interaction | O-H···O Hydrogen Bonding | Drives the formation of dimeric and extended structures. |
| Common Motif | Centrosymmetric Dimer | Two molecules linked by a pair of hydrogen bonds. |
Chromatographic and Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound and the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a widely used method for analyzing aromatic boronic acids. sielc.com In this technique, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The purity of this compound can be determined by the area of its corresponding peak in the chromatogram, with detection commonly performed using a UV detector. The mobile phase can be acidified (e.g., with formic or phosphoric acid) to ensure the boronic acid is in a neutral state, leading to better peak shape and retention.
Gas Chromatography (GC) Direct analysis of boronic acids by GC can be challenging due to their low volatility and tendency to dehydrate at high temperatures, forming cyclic anhydrides (boroxines). Therefore, derivatization is often necessary. chromforum.org Phenylboronic acids can be converted into more volatile and thermally stable boronate esters, for example, by reaction with diols like pinacol (B44631) or ethylene (B1197577) glycol. sinfoobiotech.com The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak.
Table 4: Representative Chromatographic Conditions for Phenylboronic Acid Analysis (Note: These are example conditions and would require optimization for this compound.)
| Technique | Parameter | Typical Condition |
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water gradient with 0.1% Formic Acid | |
| Detection | UV at ~254 nm or ~270 nm sielc.com | |
| Flow Rate | 1.0 mL/min | |
| GC (after derivatization) | Column | Capillary column (e.g., DB-5 or equivalent) |
| Inlet Temperature | 180 - 250 °C | |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) | |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |
Future Perspectives and Emerging Avenues in 4 Chloro 3 Ethylphenylboronic Acid Research
Development of Novel Catalytic Systems and Methodologies for Enhanced Reactivity and Selectivity
The cornerstone of boronic acid chemistry is the Suzuki-Miyaura cross-coupling reaction. Future research will undoubtedly focus on developing novel catalytic systems that offer enhanced reactivity and selectivity for challenging couplings involving sterically hindered or electronically deactivated partners like 4-chloro-3-ethylphenylboronic acid. The presence of both an electron-withdrawing chloro group and an electron-donating ethyl group on the phenyl ring presents a unique electronic environment that can be exploited by next-generation catalysts.
Key areas of development are expected to include:
Ligand Design: The design of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will continue to be a major focus. These ligands can be tailored to fine-tune the electronic and steric properties of the metal center (typically palladium or nickel), leading to higher catalytic turnover numbers and frequencies, as well as improved functional group tolerance.
Nanocatalysis: The use of metal nanoparticles as catalysts offers several advantages, including high surface-area-to-volume ratios and unique catalytic activities. Research into supported and unsupported palladium and nickel nanoparticles for Suzuki-Miyaura couplings will likely provide more robust and recyclable catalytic systems for the use of this compound.
Photoredox Catalysis: Light-mediated catalysis has emerged as a powerful tool in organic synthesis. The development of photoredox-catalyzed cross-coupling reactions could enable the use of this compound under milder reaction conditions, potentially expanding its substrate scope and applicability.
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of automated synthesis and flow chemistry. syrris.com this compound is well-suited for integration into these high-throughput platforms.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates. datapdf.comnih.gov The synthesis of boronic acids, which can involve hazardous organolithium or Grignard reagents, is particularly amenable to flow chemistry. datapdf.com Future work will likely focus on developing robust and scalable flow protocols for the synthesis and subsequent reactions of this compound, enabling on-demand production and rapid reaction optimization. nih.gov The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of these processes. researchgate.net
| Platform | Key Features | Potential Application with this compound |
| Flow Chemistry Reactor | Precise control over reaction parameters, enhanced safety, scalability. datapdf.comnih.gov | On-demand synthesis of derivatives for reaction screening and optimization. |
| Automated Synthesis Platform | High-throughput synthesis of compound libraries, integration with analytical tools. syrris.comsigmaaldrich.com | Rapid generation of analogues for structure-activity relationship (SAR) studies. |
| AI-Powered Discovery Platform | Predictive modeling for reaction outcomes and molecular properties. technologynetworks.com | In silico design and prioritization of novel targets incorporating the this compound scaffold. |
Exploration of New Chemical Reactivity and Transformative Potential
Beyond the well-established Suzuki-Miyaura coupling, the boronic acid functional group is capable of a wide range of chemical transformations. Future research will likely uncover new and innovative ways to utilize the reactivity of this compound.
Potential areas of exploration include:
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, providing a route to arylamines, ethers, and thioethers. Applying this methodology to this compound could lead to the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.
Petasis Reaction: This multicomponent reaction involves the coupling of a boronic acid, an amine, and an aldehyde or ketone to form α-amino acids. The use of this compound in the Petasis reaction could provide access to novel non-proteinogenic amino acids for peptide and peptidomimetic synthesis.
Decarboxylative Coupling: Recent advances have enabled the use of boronic acids in decarboxylative coupling reactions, where a carboxylic acid is used as the coupling partner. This transformation offers a new disconnection approach for the synthesis of biaryl compounds from readily available starting materials.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of phenylboronic acids make them attractive candidates for applications beyond traditional organic synthesis. ontosight.ai The interplay between the electron-withdrawing chlorine atom and the electron-donating ethyl group in this compound could be harnessed in various interdisciplinary fields.
Materials Science: Phenylboronic acids can be incorporated into polymers and other materials to impart unique properties. ontosight.ai For instance, the ability of boronic acids to form reversible covalent bonds with diols can be used to create self-healing materials and sensors. nih.gov The specific substitution pattern of this compound could influence the electronic properties of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Phenylboronic acids have gained significant attention for their ability to bind to saccharides and glycans, which are often overexpressed on the surface of cancer cells. japsonline.comnih.govacs.org This property has been exploited in the development of targeted drug delivery systems and diagnostic agents. nih.govjapsonline.com The electronic nature of the substituents on the phenyl ring can modulate the pKa of the boronic acid and its affinity for diols. nih.govjapsonline.com Future research could investigate the potential of this compound and its derivatives as targeting ligands for cancer therapy or as components of glucose-responsive systems for diabetes management. japsonline.com
| Research Area | Potential Application of this compound | Rationale |
| Materials Science | Component of self-healing polymers or sensors. ontosight.ai | The boronic acid moiety can form reversible covalent bonds with diols. nih.gov |
| Organic Electronics | Monomer for conjugated polymers in OLEDs or OPVs. | The substitution pattern can tune the electronic properties of the resulting polymer. |
| Chemical Biology | Targeting ligand for cancer drug delivery. nih.govacs.org | The boronic acid can bind to sialic acid residues overexpressed on cancer cells. japsonline.comacs.org |
| Biosensors | Component of glucose-responsive systems. | The affinity of the boronic acid for glucose can be modulated by the phenyl substituents. japsonline.com |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for 4-chloro-3-ethylphenylboronic acid, and how do reaction conditions influence yield? A: The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 4-chloro-3-ethylbromobenzene) reacts with bis(pinacolato)diboron under palladium catalysis . Key parameters include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Solvent : Dioxane or THF at reflux (80–100°C).
- Base : KOAc or Cs₂CO₃ to neutralize HBr byproducts.
Yield optimization (typically 60–85%) requires strict anhydrous conditions and inert atmosphere. Post-synthesis, purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical. Purity is confirmed by ¹H/¹³C NMR (δ 7.4–7.8 ppm for aromatic protons, δ 25–30 ppm for boronates) and HPLC (>97% purity) .
Advanced Functionalization
Q: How can steric and electronic effects of the 3-ethyl and 4-chloro substituents impact Suzuki-Miyaura cross-coupling efficiency? A: The ethyl group introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. The electron-withdrawing chloro group activates the boronic acid toward electrophilic substitution but may reduce oxidative addition rates. Computational studies (e.g., DFT using B3LYP/6-31G*) predict charge distribution:
| Position | Charge (e⁻) |
|---|---|
| Boron | +0.45 |
| 4-Cl | -0.18 |
| 3-Ethyl | +0.12 |
| Empirical data show optimal coupling with electron-deficient aryl halides (e.g., 4-nitroiodobenzene) at 60°C using Pd(PPh₃)₄ . |
Stability and Storage
Q: What factors contribute to the hydrolytic instability of this compound, and how can degradation be mitigated? A: Boronic acids readily hydrolyze to boroxines in humid environments. For this compound:
- Degradation pathway :
- Stabilization methods :
Computational Validation
Q: How can density-functional theory (DFT) predict the reactivity of this compound in catalytic cycles? A: Hybrid functionals (e.g., B3LYP) calculate:
- Frontier molecular orbitals : HOMO (-6.2 eV) localizes on the boronate, favoring nucleophilic attack.
- Transition states : For Suzuki coupling, ΔG‡ ≈ 25–30 kcal/mol, consistent with experimental rates at 60–80°C .
Benchmarking against CCSD(T) validates accuracy (<2 kcal/mol deviation). Software: Gaussian 16 or ORCA .
Analytical Challenges
Q: What advanced techniques resolve ambiguities in structural elucidation caused by rotational isomers? A: Dynamic NMR (DNMR) at variable temperatures (200–400 K) identifies rotamers via coalescence phenomena. For example:
- Ethyl group rotation : ΔG‡ ≈ 12 kcal/mol, observed as splitting in aromatic proton signals at 298 K.
X-ray crystallography (SHELXL refinement) confirms planar geometry (C–B bond length: 1.57 Å) and dihedral angles (<10° deviation from ideal sp² hybridization) .
Mechanistic Studies
Q: How do kinetic isotope effects (KIEs) elucidate the rate-determining step in cross-coupling reactions? A: Deuterium labeling at the boronic acid’s ortho position (C–D vs. C–H) reveals:
- Primary KIE (k_H/k_D ≈ 1.8) : Indicates oxidative addition is rate-limiting.
- Secondary KIE (<1.2) : Excludes transmetallation as the bottleneck.
Data align with Eyring analysis (ΔH‡ = 18 kcal/mol, ΔS‡ = -15 cal/mol·K) .
Application in Heterocycle Synthesis
Q: What methodologies enable the use of this boronic acid in synthesizing fused heterocycles (e.g., indoles)? A: One-pot borylation/cyclization with 2-iodoaniline derivatives:
Suzuki coupling : Forms biaryl intermediates.
Buchwald-Hartwig amination : Closes the indole ring.
Yields exceed 70% with XPhos Pd G3 catalyst. Side products (e.g., deborylated adducts) are minimized using microwave irradiation (150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
